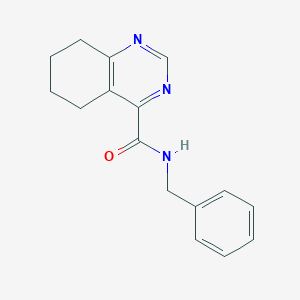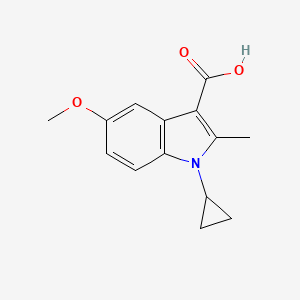
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid is a chemical compound with the CAS Number: 300541-60-0. It has a molecular weight of 245.28 .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, is a significant area of research in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15NO3/c1-8-13 (14 (16)17)11-7-10 (18-2)5-6-12 (11)15 (8)9-3-4-9/h5-7,9H,3-4H2,1-2H3, (H,16,17) .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis of novel compounds utilizing derivatives of indole carboxylic acids, including the 1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid or its related structures. One study involved the preparation of novel indole-benzimidazole derivatives from 2-methylindole-3-acetic acid and its 5-methoxy derivative, highlighting the compound's utility in creating complex molecules with potential biological activities (Wang et al., 2016). Additionally, the nucleophilic reactivities of indoles have been investigated, providing insights into their chemical behavior and potential for further chemical transformations (Lakhdar et al., 2006).
Potential Biological Activities
The synthesis and study of indole derivatives have also been directed towards discovering novel biological activities. For instance, the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of selective antagonists showcases the therapeutic potential of these molecules (Chen et al., 2016). This points towards the versatility of indole derivatives in medicinal chemistry and drug design.
Advanced Material and Methodological Development
Research extends into the development of methodologies and advanced materials using indole derivatives. For example, a study on the spectroscopic profiling and computational studies of methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, highlights its potential as a precursor to biologically active molecules, offering insights into its electronic nature and reactivity (Almutairi et al., 2017).
Mechanistic Insights in Chemical Reactions
Additionally, research provides mechanistic insights into chemical reactions involving indole derivatives. An unusual decarboxylative cyclization from a related diacid to ketone was investigated, enhancing understanding of complex reaction mechanisms (Kende et al., 2004).
Safety and Hazards
Future Directions
The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of new indole derivatives are potential future directions in this field .
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on their specific structure and the receptors they interact with . Without specific information on “1-cyclopropyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid”, it’s difficult to provide an accurate description of its mode of action.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple receptors
properties
IUPAC Name |
1-cyclopropyl-5-methoxy-2-methylindole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-8-13(14(16)17)11-7-10(18-2)5-6-12(11)15(8)9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZHKBSIYHHOMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


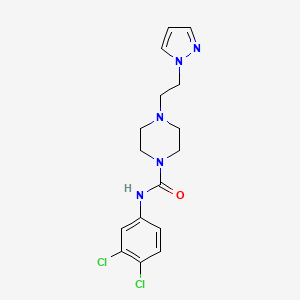
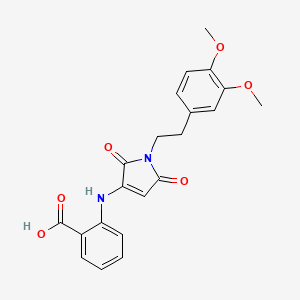
![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681760.png)
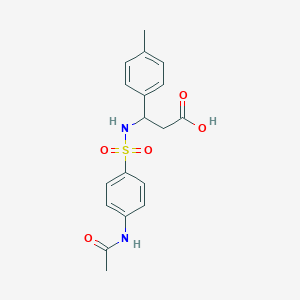
![N-((2-(2-methoxyethoxy)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2681762.png)
![ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)acetate](/img/structure/B2681764.png)
![2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2681768.png)
![2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid](/img/structure/B2681769.png)
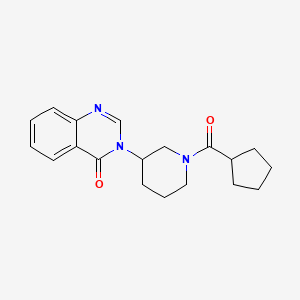
![N-(2,5-dimethylphenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2681772.png)
![N-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2681774.png)

